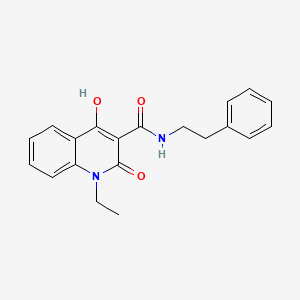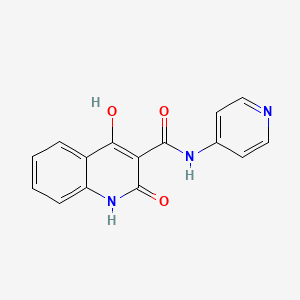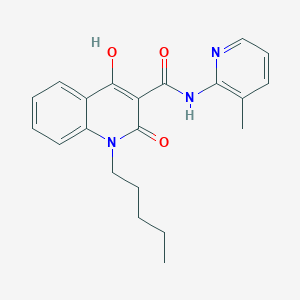
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as FQ, is a quinoline derivative that has attracted attention in the scientific community due to its potential as a therapeutic agent. FQ has been shown to exhibit various biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.
Mecanismo De Acción
The mechanism of action of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been suggested that N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide induces apoptosis in cancer cells by activating the caspase pathway. N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been found to inhibit bacterial DNA gyrase, which is essential for DNA replication, leading to bacterial cell death. N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to inhibit fungal and viral enzymes, leading to their inactivation.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. In cancer cells, N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide induces apoptosis, leading to cell death. N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to inhibit bacterial DNA replication, leading to bacterial cell death. In addition, N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to inhibit fungal and viral enzymes, leading to their inactivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its broad-spectrum activity against various biological targets. This makes it a potentially useful therapeutic agent for the treatment of various diseases. However, one of the limitations of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its toxicity. N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to exhibit toxicity in some animal studies, which may limit its use as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of research could be the optimization of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide synthesis methods to improve yield and reduce toxicity. Another area of research could be the development of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide derivatives with improved biological activity and reduced toxicity. Furthermore, the potential use of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide as a therapeutic agent for the treatment of various diseases could be explored further. Finally, the mechanism of action of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide could be further elucidated to better understand its biological activity.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 3-fluoroaniline, acetic anhydride, and 2-aminoacetophenone in the presence of a catalyst. The resulting product is then treated with a base to yield N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. The synthesis method of N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a relatively straightforward process and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been found to possess antibacterial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have antifungal and antiviral activity.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-9-4-3-5-10(8-9)18-15(21)13-14(20)11-6-1-2-7-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUHBOJUTFQPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201795 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


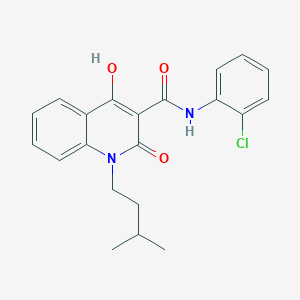
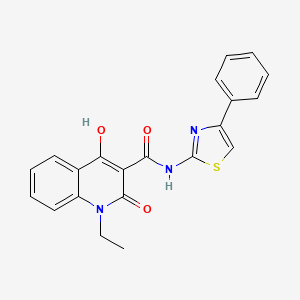
![4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913938.png)

![methyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913946.png)
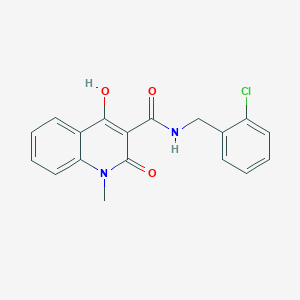
![3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913964.png)
![7-(1,3-benzodioxol-5-yl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913965.png)
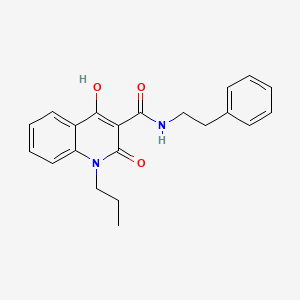
![3,3'-[(4-methoxyphenyl)methylene]bis(4-hydroxy-6-methyl-2H-pyran-2-one)](/img/structure/B5913980.png)
